N-benzyl-3-trimethoxysilylpropan-1-amine;hydrobromide
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Overview
Description
N-benzyl-3-trimethoxysilylpropan-1-amine;hydrobromide: is an organosilicon compound known for its unique chemical properties and applications. This compound is characterized by the presence of a benzyl group, a trimethoxysilyl group, and an amine group, making it a versatile reagent in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-trimethoxysilylpropan-1-amine;hydrobromide typically involves a multi-step process. One common method includes the reaction of benzylamine with 3-chloropropyltrimethoxysilane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-3-trimethoxysilylpropan-1-amine;hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trimethoxysilyl group is replaced by other nucleophiles.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or amides.
Reduction Reactions: The benzyl group can be reduced to form the corresponding alkyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.
Major Products:
Substitution Reactions: Products include various substituted silyl amines.
Oxidation Reactions: Products include imines and amides.
Reduction Reactions: Products include alkyl derivatives of the original compound.
Scientific Research Applications
Chemistry: N-benzyl-3-trimethoxysilylpropan-1-amine;hydrobromide is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds. It is also employed in the preparation of functionalized surfaces and materials .
Biology: In biological research, this compound is used to modify biomolecules and surfaces to study interactions at the molecular level. It is also used in the development of biosensors and diagnostic tools .
Medicine: It is also being investigated for its potential use in targeted therapies .
Industry: In the industrial sector, this compound is used in the production of adhesives, sealants, and coatings. It is also employed in the manufacture of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-benzyl-3-trimethoxysilylpropan-1-amine;hydrobromide involves its ability to form stable bonds with various substrates through its trimethoxysilyl group. This allows it to act as a coupling agent, facilitating the attachment of organic molecules to inorganic surfaces. The benzyl and amine groups provide additional sites for chemical modification, enhancing its versatility in various applications .
Comparison with Similar Compounds
3-(Trimethoxysilyl)propylamine: Similar in structure but lacks the benzyl group, making it less versatile in certain applications.
N-(3-Trimethoxysilylpropyl)aniline: Contains an aniline group instead of a benzyl group, which affects its reactivity and applications.
Uniqueness: N-benzyl-3-trimethoxysilylpropan-1-amine;hydrobromide is unique due to the presence of both benzyl and trimethoxysilyl groups, providing a combination of reactivity and stability that is not found in other similar compounds. This makes it particularly useful in applications requiring strong and stable bonds between organic and inorganic materials .
Properties
CAS No. |
144648-50-0 |
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Molecular Formula |
C13H24BrNO3Si |
Molecular Weight |
350.32 g/mol |
IUPAC Name |
N-benzyl-3-trimethoxysilylpropan-1-amine;hydrobromide |
InChI |
InChI=1S/C13H23NO3Si.BrH/c1-15-18(16-2,17-3)11-7-10-14-12-13-8-5-4-6-9-13;/h4-6,8-9,14H,7,10-12H2,1-3H3;1H |
InChI Key |
NQZFOUDPIDMBSA-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCNCC1=CC=CC=C1)(OC)OC.Br |
Origin of Product |
United States |
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